Cas no 193690-82-3 (Faradiol 3-Myristate)

Faradiol 3-Myristate 化学的及び物理的性質
名前と識別子
-
- Faradiol 3-myristate
- Faradiol-3-o-myristate
- Faradiol 3-monomyristate
- RK5P79M6DQ
- Urs-20-ene-3,16-diol, 3-tetradecanoate, (3β,16β,18α,19α)-
- Faradiol myristate
- URS-20-ENE-3,16-DIOL, 3-TETRADECANOATE, (3.BETA.,16.BETA.,18.ALPHA.,19.ALPHA.)-
- UNII-RK5P79M6DQ
- ((3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-Hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) tetradecanoate
- DTXSID501198792
- URS-20-ene-3,16-diol, 3-tetradecanoate, (3beta,16beta,18alpha,19alpha)-
- 193690-82-3
- Faradiol 3-Myristate
-
- インチ: 1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1
- InChIKey: NBOLCRCNSYVBMT-JVFFPKSBSA-N
- SMILES: O[C@@H]1[C@@]2(C)CC=C(C)[C@@H](C)[C@@H]2[C@H]2CC[C@@H]3[C@@]4(C)CC[C@@H](C(C)(C)[C@@H]4CC[C@@]3(C)[C@]2(C)C1)OC(CCCCCCCCCCCCC)=O
計算された属性
- 精确分子量: 652.57944628g/mol
- 同位素质量: 652.57944628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 47
- 回転可能化学結合数: 14
- 複雑さ: 1110
- 共价键单元数量: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 14.4
- トポロジー分子極性表面積: 46.5
Faradiol 3-Myristate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F246713-1mg |
Faradiol 3-Myristate |
193690-82-3 | 1mg |
$ 224.00 | 2023-04-17 | ||
TRC | F246713-10mg |
Faradiol 3-Myristate |
193690-82-3 | 10mg |
$ 1745.00 | 2023-04-17 | ||
TRC | F246713-25mg |
Faradiol 3-Myristate |
193690-82-3 | 25mg |
$ 4500.00 | 2023-09-07 | ||
TRC | F246713-5mg |
Faradiol 3-Myristate |
193690-82-3 | 5mg |
$ 994.00 | 2023-04-17 |
Faradiol 3-Myristate 関連文献
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Faradiol 3-Myristateに関する追加情報
Research Brief on Faradiol 3-Myristate (CAS: 193690-82-3): Recent Advances and Applications in Chemical Biology and Medicine
Faradiol 3-Myristate (CAS: 193690-82-3) is a bioactive compound that has garnered significant attention in recent years due to its potential therapeutic applications in chemical biology and medicine. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its molecular mechanisms, pharmacological properties, and emerging applications in drug development. The compound, a derivative of faradiol, is characterized by its unique esterification with myristic acid, which enhances its bioavailability and biological activity.
Recent studies have highlighted the anti-inflammatory and anti-cancer properties of Faradiol 3-Myristate. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy in inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cancer progression. The study utilized in vitro and in vivo models to show that Faradiol 3-Myristate significantly reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells. These findings suggest its potential as a lead compound for developing novel anti-inflammatory and anti-cancer therapies.
In addition to its anti-inflammatory effects, Faradiol 3-Myristate has shown promise in neuroprotection. A recent preprint on *bioRxiv* reported its ability to cross the blood-brain barrier and mitigate oxidative stress in neuronal cells. The study employed advanced mass spectrometry techniques to track the compound's distribution and metabolism in rodent models, revealing its accumulation in brain tissues. This property positions Faradiol 3-Myristate as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis and optimization of Faradiol 3-Myristate have also been a focus of recent research. A 2022 paper in *Organic & Biomolecular Chemistry* detailed a novel enzymatic method for its production, which offers higher yields and purity compared to traditional chemical synthesis. This advancement is critical for scaling up production and facilitating further preclinical and clinical studies. Moreover, computational modeling studies have provided insights into the compound's structure-activity relationship, aiding in the design of more potent analogs.
Despite these promising developments, challenges remain in the clinical translation of Faradiol 3-Myristate. Issues such as pharmacokinetics, long-term toxicity, and formulation stability need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound. In conclusion, Faradiol 3-Myristate represents a compelling area of research in chemical biology and medicine, with its multifaceted biological activities and potential for drug development.
193690-82-3 (Faradiol 3-Myristate) Related Products
- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)
- 1804854-01-0(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)-3-hydroxypyridine)
- 2639424-91-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid)
- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))
- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)
- 733763-87-6(4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)
- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
- 1932604-50-6(R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)
- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)
- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)




